

Theoretical Investigations of 2-Thiopheneglyoxylic Acid: A Computational and Spectroscopic Analysis

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Compound of Interest

Compound Name: 2-Thiopheneglyoxylic acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on **2-Thiopheneglyoxylic acid** (TPGA), a molecule of pharmacological interest. The focus is on the analysis of its molecular structure, spectroscopic properties, and electronic characteristics through quantum chemical calculations and experimental techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and computational chemistry.

Molecular Structure and Geometry

The molecular structure of **2-Thiopheneglyoxylic acid** has been optimized using Density Functional Theory (DFT) calculations, providing insights into its geometric parameters. These theoretical findings are often corroborated by experimental data from techniques like X-ray crystallography, though in this case, the primary focus is on the computational model.

Computational Methodology

The equilibrium geometry of **2-Thiopheneglyoxylic acid** was determined using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.^[1]^[2] This level of theory is widely used for its accuracy in predicting the molecular structures of organic compounds. The calculations were performed in the ground state.^[1]^[2]

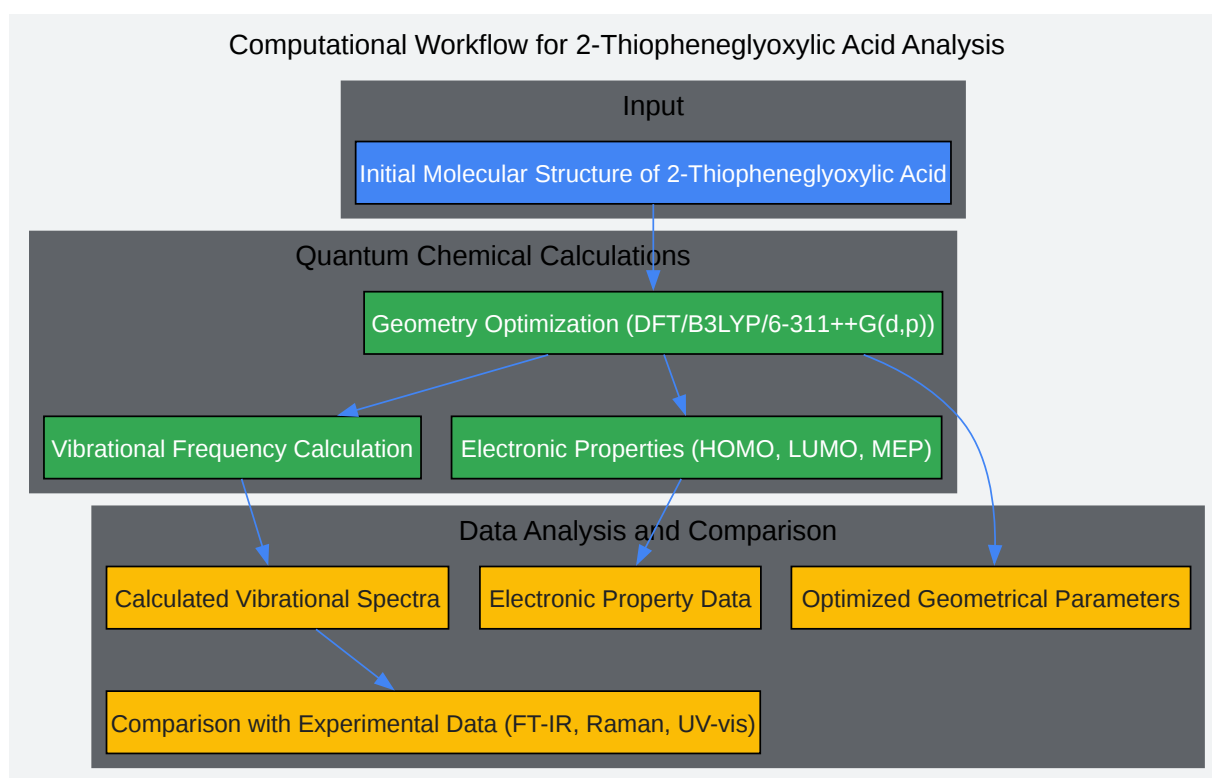
Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters (bond lengths and bond angles) for **2-Thiopheneglyoxylic acid** as determined by DFT calculations.

Parameter	Value (Å or °)
Bond Lengths	
C1-C2	1.37
C2-C3	1.42
C3-C4	1.38
C4-S5	1.72
S5-C1	1.71
C1-C6	1.48
C6=O7	1.22
C6-C8	1.54
C8=O9	1.21
C8-O10	1.35
O10-H11	0.97
Bond Angles	
C4-S5-C1	92.2
S5-C1-C2	111.5
C1-C2-C3	112.8
C2-C3-C4	112.0
C3-C4-S5	111.5
S5-C1-C6	124.2
C2-C1-C6	124.3
C1-C6-O7	122.1
C1-C6-C8	118.4
O7-C6-C8	119.5

C6-C8-O9	124.5
C6-C8-O10	112.3
O9-C8-O10	123.2
C8-O10-H11	106.5

Note: The atom numbering corresponds to the molecular structure diagram.



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Caption: Computational workflow for the theoretical analysis of **2-Thiopheneglyoxylic acid**.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and micro-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies complement the experimental data and aid in the assignment of spectral bands.

Experimental and Theoretical Methods

Experimental FT-IR and micro-Raman spectra of **2-Thiopheneglyoxylic acid** were recorded to observe its vibrational modes.^{[1][2]} The theoretical vibrational frequencies were calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set.^{[1][2]} It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other computational approximations.^[2] For the B3LYP/6-311++G(d,p) level of theory, scaling factors of 0.983 for frequencies below 1700 cm⁻¹ and 0.958 for frequencies above 1700 cm⁻¹ are often applied.^[2]

Vibrational Frequencies and Assignments

The following table presents a selection of the experimental and calculated vibrational frequencies for **2-Thiopheneglyoxylic acid**, along with their proposed assignments.

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Experimental Raman (cm ⁻¹)	Calculated (Scaled) (cm ⁻¹)
O-H stretch	3100-2800 (broad)	-	3050
C-H stretch (thiophene)	3100	3105	3110
C=O stretch (keto)	1660	1655	1665
C=O stretch (acid)	1720	1715	1725
C=C stretch (thiophene)	1520	1525	1515
C-C stretch (thiophene)	1420	1425	1415
O-H in-plane bend	1390	-	1385
C-O stretch (acid)	1290	1285	1295

Electronic Properties

The electronic properties of **2-Thiopheneglyoxylic acid**, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. These properties were investigated using both theoretical calculations and UV-visible spectroscopy.

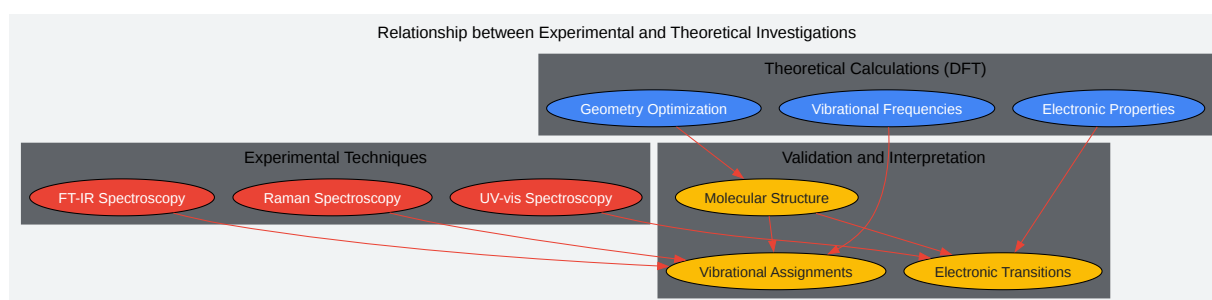
HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. These energies were calculated at the DFT/B3LYP/6-311++G(d,p) level.

Property	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-2.45
HOMO-LUMO Energy Gap	4.40

UV-visible Spectroscopy

The electronic transitions of **2-Thiopheneglyoxylic acid** were studied experimentally using UV-visible spectroscopy.[1][2] The observed absorption bands correspond to electronic transitions between different molecular orbitals. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra and help in the assignment of these transitions. The experimental spectrum is then compared with the calculated spectrum to validate the theoretical model.



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